molecular formula C11H14O3 B1627899 3-(3-(Methoxymethoxy)phenyl)propanal CAS No. 53214-75-8

3-(3-(Methoxymethoxy)phenyl)propanal

Cat. No.: B1627899
CAS No.: 53214-75-8
M. Wt: 194.23 g/mol
InChI Key: WFZQIHRLNIRDMB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethoxy)phenyl)propanal typically involves the reaction of 3-(methoxymethoxy)benzaldehyde with propanal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethoxy)phenyl)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-(Methoxymethoxy)phenyl)propanal is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethoxy)phenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The methoxymethoxy group can enhance the compound’s solubility and reactivity, facilitating its interaction with biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(Methoxymethoxy)benzaldehyde: A precursor in the synthesis of 3-(3-(Methoxymethoxy)phenyl)propanal.

    3-(Methoxymethoxy)phenylpropanol: A reduced form of the compound.

    3-(Methoxymethoxy)phenylpropanoic acid: An oxidized form of the compound.

Uniqueness

This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the methoxymethoxy and aldehyde groups allows for diverse chemical transformations and applications in various research fields .

Properties

IUPAC Name

3-[3-(methoxymethoxy)phenyl]propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-9-14-11-6-2-4-10(8-11)5-3-7-12/h2,4,6-8H,3,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZQIHRLNIRDMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60610765
Record name 3-[3-(Methoxymethoxy)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53214-75-8
Record name 3-[3-(Methoxymethoxy)phenyl]propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60610765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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